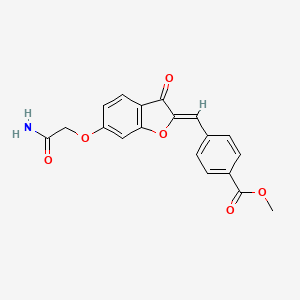
(Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C19H15NO6 and its molecular weight is 353.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-Methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticholinesterase domains. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes functional groups that contribute to its biological activity. The presence of the benzofuran moiety is significant for its interaction with biological targets.
Structural Formula
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms that form the backbone of the compound.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds derived from benzofuran structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Targeted |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.011 | 0.020 | E. coli |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
These findings suggest that compounds with similar structural features to this compound can outperform traditional antibiotics like ampicillin and streptomycin in certain cases .
Anticholinesterase Activity
Anticholinesterase activity is another area where this compound shows promise. Research has indicated that certain derivatives exhibit high inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases.
Table 2: Anticholinesterase Activity of Synthesized Compounds
| Compound | IC50 (nM) |
|---|---|
| Compound D | 10 ± 6.87 |
| Compound E | 15 ± 5.00 |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the potential of these compounds as therapeutic agents in neuropharmacology .
Study on Antimicrobial Efficacy
In a controlled study, a series of synthesized compounds were tested against a panel of bacteria. The results demonstrated that compounds similar to this compound exhibited superior antibacterial properties compared to standard treatments.
Study on Neuroprotective Effects
Another study evaluated the neuroprotective effects of compounds with similar structures in vitro using MTT assays against normal human lung fibroblast cells (MRC5). The results showed low cytotoxicity and high selectivity towards target cells, indicating potential for therapeutic applications in neurodegenerative conditions .
Propiedades
IUPAC Name |
methyl 4-[(Z)-[6-(2-amino-2-oxoethoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-24-19(23)12-4-2-11(3-5-12)8-16-18(22)14-7-6-13(9-15(14)26-16)25-10-17(20)21/h2-9H,10H2,1H3,(H2,20,21)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFUZFIUPWSXRW-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














